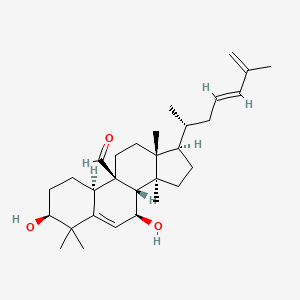
Kuguacin J
Descripción general
Descripción
Kuguacin J is a triterpenoid isolated from various parts of the Momordica charantia, a vegetable crop used worldwide due to its biological activities . It has been identified and studied over the years for its wide range of properties, including antimicrobial, anti-cancer, anti-diabetic, and anti-obesity .
Synthesis Analysis
Kuguacin J is a triterpenoid that has been isolated from various parts of the Momordica charantia, including the leaves, vines, fruits, and roots . The exact process of its synthesis is not detailed in the retrieved sources.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Kuguacin J has been found to exhibit antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial agents.
Anti-Cancer Activity
Kuguacin J has shown promising results in the field of oncology. It has been studied as a chemosensitizer, which can enhance the effectiveness of conventional chemotherapy . For instance, it has been found to be an effective chemosensitizer in drug-resistant human ovarian cancer cells .
Anti-Diabetic Activity
Kuguacin J is known for its anti-diabetic properties . It has been reported to have potential in managing diabetes, making it a subject of interest in diabetes research .
Anti-Obesity Activity
Research has indicated that Kuguacin J may also have anti-obesity effects . This suggests its potential use in the treatment and management of obesity.
Anti-Influenza Activity
Kuguacin J has been reported to have anti-influenza activity . This suggests that it could be used in the development of new treatments for influenza.
Anti-HIV Activity
Studies have reported the anti-HIV activities of Kuguacin J . This indicates its potential in the development of new therapeutic strategies for HIV.
Anti-Tuberculosis Activity
Kuguacin J has also been found to exhibit anti-tuberculosis activities . This suggests its potential use in the treatment of tuberculosis.
Visfatin Activating Potentials
Kuguacin J has been studied for its visfatin activating potentials using molecular docking, density functional theory (DFT), molecular dynamics (MD) simulation, ADMET and drug-likeness methods . This suggests its potential role in metabolic regulation.
Mecanismo De Acción
Target of Action
Kuguacin J, a triterpenoid isolated from Momordica charantia, has been identified to target multiple cellular components. One of its primary targets is the P-glycoprotein (P-gp) , an ATP-binding cassette (ABC) drug transporter . This protein plays a crucial role in the efflux of drugs and toxins from cells, contributing to drug resistance in cancer cells .
Mode of Action
Kuguacin J interacts with its targets, leading to significant changes in cellular processes. It acts as a modulator of P-gp , reversing the drug resistance phenotype in cancer cells . This modulation enhances the intracellular accumulation of chemotherapeutic drugs, thereby increasing their efficacy .
Biochemical Pathways
Kuguacin J affects several biochemical pathways, leading to its diverse pharmacological effects. One of the key pathways influenced by Kuguacin J is the apoptotic pathway . Kuguacin J treatment induces apoptosis, a form of programmed cell death, which is crucial for the inhibition of cancer cell proliferation .
Pharmacokinetics
Its ability to modulate p-gp suggests that it may influence drug absorption and distribution by altering the activity of this transporter
Result of Action
The molecular and cellular effects of Kuguacin J’s action are profound. It induces cell cycle arrest and apoptosis in cancer cells . Moreover, Kuguacin J treatment reduces the protein level of survivin, a protein that inhibits apoptosis and promotes cell proliferation . These effects contribute to its potential as a potent chemotherapeutic agent .
Direcciones Futuras
Propiedades
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-4,4,13,14-tetramethyl-17-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-13-14-29(7)26-24(32)17-23-22(11-12-25(33)27(23,4)5)30(26,18-31)16-15-28(21,29)6/h8-9,17-18,20-22,24-26,32-33H,1,10-16H2,2-7H3/b9-8+/t20-,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZXELQQTJCVII-KPBOVSLYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(=C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kuguacin J | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of cancer cells have shown sensitivity to Kuguacin J in in vitro studies?
A1: Kuguacin J has demonstrated efficacy against various cancer cell lines in laboratory settings, including: * Drug-resistant human ovarian cancer cells: Kuguacin J has been shown to modulate paclitaxel sensitivity in drug-resistant human ovarian cancer cells [, ].* Androgen-independent human prostate cancer cells (PC3): Studies indicate Kuguacin J influences the progression of PC3 cells [].* Breast cancer cells (MCF-7 and MDA-MB-231): Research suggests that Kuguacin J, alone or in combination with cisplatin, can induce cell death and increase caspase-3 activity in these cell lines [, ]. * Androgen-dependent human prostate cancer cells: Research suggests Kuguacin J can induce G1 arrest and apoptosis in these cells [].
Q2: How does Kuguacin J exert its anticancer effects?
A2: While the precise mechanisms are still under investigation, research suggests that Kuguacin J may act through multiple pathways:
- Modulation of P-glycoprotein (ABCB1): Kuguacin J has been shown to inhibit P-glycoprotein, a transmembrane protein often overexpressed in drug-resistant cancer cells. By inhibiting P-glycoprotein, Kuguacin J may help overcome multidrug resistance [].
- Induction of apoptosis: Kuguacin J has been observed to induce apoptosis, a programmed cell death mechanism, in various cancer cell lines. This is supported by findings of increased caspase-3 activity, a marker of apoptosis, in treated cells [, ].
- Cell cycle arrest: Research indicates Kuguacin J can induce G1 cell cycle arrest in androgen-dependent human prostate cancer cells, halting their progression [].
Q3: What is the source of Kuguacin J?
A3: Kuguacin J is a natural product primarily isolated from the leaves of Momordica charantia [, , , , , ]. This plant, also known as bitter melon, is a tropical and subtropical vine widely cultivated for its edible fruit, which is commonly used in Asian cuisine and traditional medicine.
Q4: Have there been any studies on the combination of Kuguacin J with existing chemotherapeutic agents?
A4: Yes, a study explored the combined effect of Kuguacin J with cisplatin, a widely used chemotherapy drug, on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the combination therapy enhanced cell death compared to either drug alone [, ]. This suggests a potential synergistic effect that warrants further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)
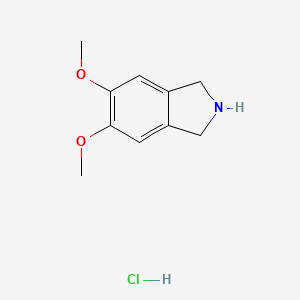
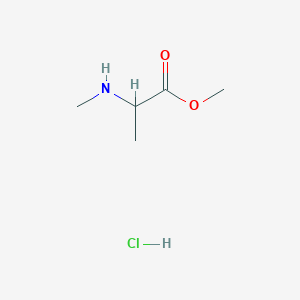
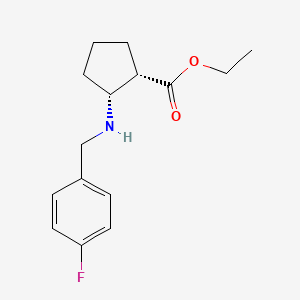
![3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid](/img/structure/B3083315.png)
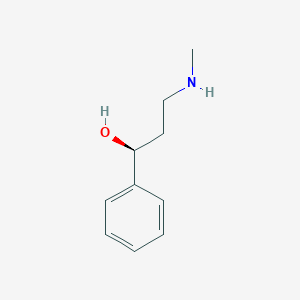
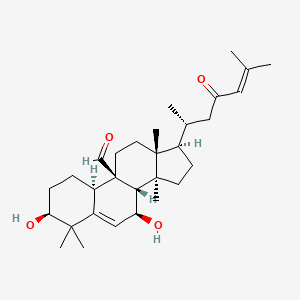
![4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B3083344.png)
![3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate](/img/structure/B3083349.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B3083355.png)
![4-(2,3-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083360.png)